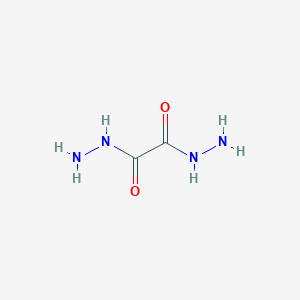

Oxalyldihydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c3-5-1(7)2(8)6-4/h3-4H2,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGUMCEJHQWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870823 | |

| Record name | Oxalyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-98-5 | |

| Record name | Oxalic acid, dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyl dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Oxalyldihydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for oxalyldihydrazide (C₂H₆N₄O₂). It is intended to serve as a core reference for professionals in chemical research and drug development.

Molecular Structure and Bonding

This compound, with the chemical formula NH₂NHCOCONHNH₂, is a symmetrical molecule derived from oxalic acid and hydrazine (B178648).[1] At its core is a central carbon-carbon single bond connecting two carbonyl groups. Each carbonyl carbon is, in turn, bonded to the nitrogen atom of a hydrazide functional group (-CONHNH₂).

Conformation and Crystallography

In the solid state, the N-N-C-C-N-N backbone of this compound predominantly adopts a planar trans-trans-trans conformation. The molecule is known to exhibit significant polymorphism, meaning it can crystallize into multiple different crystal structures (polymorphs). At least five distinct polymorphs have been identified, differing in the rotational orientation of the terminal -NH₂ groups relative to the molecular backbone. This conformational flexibility gives rise to a variety of complex hydrogen-bonding networks.[2]

Hydrogen Bonding and Supramolecular Chemistry

The this compound molecule contains four hydrogen bond donor sites (two -NH and two -NH₂ groups) and four potential hydrogen bond acceptor sites (two carbonyl oxygens and two primary amine nitrogens). This abundance of donor and acceptor sites leads to the formation of extensive and varied intermolecular hydrogen-bonding arrangements, which are fundamental to the structure and stability of its different crystalline polymorphs.[2] This rich hydrogen-bonding capability also makes it a valuable building block in supramolecular chemistry and crystal engineering.

Coordination Chemistry

As a ligand, this compound can coordinate with metal ions. It typically acts as a neutral bidentate or tetradentate chelating agent, binding to metal centers through the carbonyl oxygen atoms and the terminal amine nitrogen atoms. This chelating ability allows it to form stable complexes with various transition metals, including manganese, iron, copper, and nickel, making it relevant in the fields of coordination chemistry and materials science.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound based on crystallographic and spectroscopic analysis.

Crystallographic Data

Definitive crystal structure analysis has revealed several polymorphs of this compound. The precise bond lengths and angles for each polymorph are available from the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Description | Source |

| Formula | C₂H₆N₄O₂ | [1] |

| Molar Mass | 118.096 g·mol⁻¹ | [1] |

| Polymorphs | At least five polymorphs have been structurally characterized. | [2] |

| CCDC Numbers | 617205, 617206, 617207, 617208 | [3] |

| Typical Bond Length (C-C) | ~1.53 Å | Reference value |

| Typical Bond Length (C=O) | ~1.23 Å | Reference value |

| Typical Bond Length (C-N) | ~1.33 Å | Reference value |

| Typical Bond Length (N-N) | ~1.42 Å | Reference value |

| Note: Specific, experimentally determined bond lengths and angles for each polymorph are detailed in the cited literature and corresponding CCDC entries. The values provided are typical for similar chemical environments. |

Spectroscopic Data

Spectroscopic analysis provides confirmation of the functional groups present in the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3300 - 3200 | N-H Stretch | Amine (-NH₂) & Amide (-NH) | Strong, multiple bands |

| 3050 - 2950 | N-H Stretch | Amine (-NH₂) & Amide (-NH) | Strong, multiple bands |

| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl (-CO) | Strong |

| 1650 - 1580 | N-H Bend | Amine (-NH₂) | Medium |

| 1570 - 1515 | N-H Bend, C-N Stretch (Amide II) | Amide (-CONH) | Medium |

| 1150 - 1050 | N-N Stretch | Hydrazine (-NH-NH₂) | Medium-Weak |

| Note: Peak positions are approximate and can be influenced by the sample state (solid, solution) and polymorphism due to variations in hydrogen bonding.[4][5] |

Table 3: Expected Nuclear Magnetic Resonance (NMR) Chemical Shifts

Experimental NMR data for this compound is not widely available in the surveyed literature. The following are expected chemical shift ranges in a suitable solvent like DMSO-d₆ based on analogous structures.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Amide (-CONH -) | 9.0 - 10.5 | Broad singlet, exchangeable with D₂O. |

| ¹H | Amine (-NH ₂) | 4.0 - 5.5 | Broad singlet, exchangeable with D₂O. |

| ¹³C | Carbonyl (-C O-) | 155 - 165 | Quaternary carbon, expected to be a weak signal. |

Experimental Protocols

The following sections detail standardized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the common method of reacting diethyl oxalate (B1200264) with hydrazine hydrate (B1144303).[1]

Materials:

-

Diethyl oxalate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (B145695) (absolute)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of hydrazine hydrate (e.g., 24 g, ~0.38 mol) in ethanol (100 mL).

-

While stirring at room temperature, add diethyl oxalate (e.g., 27 g, ~0.18 mol) dropwise to the hydrazine hydrate solution over a period of 30 minutes. The molar ratio of hydrazine hydrate to ester should be approximately 2.1:1.

-

Upon addition, a white precipitate of this compound will begin to form.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then with deionized water (2 x 30 mL) to remove unreacted starting materials and impurities.

-

Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Characterization Protocols

3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare a solid sample by mixing a small amount of dried this compound (~1-2 mg) with dry potassium bromide (KBr, ~100 mg).

-

Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Record the FT-IR spectrum from 4000 to 400 cm⁻¹ using a spectrometer.

-

Analyze the spectrum for characteristic absorption bands corresponding to N-H, C=O, and N-N functional groups as listed in Table 2.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a D₂O exchange experiment can be performed to confirm the assignment of labile N-H protons.

-

Process the spectra and compare the chemical shifts to the expected values in Table 3.

3.2.3 Single-Crystal X-ray Diffraction

-

Grow single crystals of this compound suitable for diffraction. This is typically achieved by slow evaporation or cooling of a saturated solution in an appropriate solvent (e.g., water, ethanol-water mixtures).

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate crystallographic software.

-

Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding network.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships for this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Tetradentate coordination of this compound to a metal center.

Caption: Logical representation of intermolecular hydrogen bonds.

References

Pioneering Synthesis of Oxalyldihydrazide: A Technical Retrospective

A foundational moment in organic chemistry, the first synthesis of oxalyldihydrazide was achieved in 1895 by the eminent German chemist Theodor Curtius and his collaborator K. Heidenreich. This seminal work, part of Curtius's broader investigation into hydrazides and azides of organic acids, laid the groundwork for the study of this important class of compounds. The synthesis was first reported in the Journal für praktische Chemie in their paper titled "Hydrazide und Azide organischer Säuren. XI Abhandlung. Die Hydrazide und Azide der Kohlensäure" (Hydrazides and Azides of Organic Acids. XI Communication. The Hydrazides and Azides of Carbonic Acid).

This technical guide delves into the historical discovery and the first documented synthesis of this compound, presenting the experimental protocol as detailed in the original publication. For contemporary researchers, this document provides a historical context and a detailed look at the foundational techniques in organic synthesis.

Physical and Chemical Properties

This compound is a white, crystalline solid that is sparingly soluble in cold water and most organic solvents.[1] Its key properties as understood from early and modern studies are summarized below.

| Property | Value |

| Molecular Formula | C₂H₆N₄O₂ |

| Molar Mass | 118.09 g/mol |

| Melting Point | 242–244 °C[1] |

| Appearance | White crystalline solid |

| Solubility | Poorly soluble in cold water, insoluble in most organic solvents[1] |

The First Synthesis: An Experimental Protocol

The inaugural synthesis of this compound was achieved through the reaction of diethyl oxalate (B1200264) with hydrazine (B178648) hydrate (B1144303). The experimental procedure, as described by Curtius and Heidenreich, is a classic example of a condensation reaction.

Experimental Workflow

Caption: Workflow of the first synthesis of this compound.

Detailed Methodology

The following protocol is an interpretation of the method described in the 1895 publication:

-

Preparation of Hydrazine Hydrate Solution: A solution of hydrazine hydrate is prepared in absolute alcohol.

-

Reaction Mixture: To a cooled alcoholic solution of freshly distilled diethyl oxalate, the alcoholic solution of hydrazine hydrate is added dropwise with constant stirring. The molar ratio of diethyl oxalate to hydrazine hydrate used is 1:2.

-

Precipitation: Upon addition of the hydrazine hydrate solution, a voluminous white precipitate of this compound immediately forms. The reaction is exothermic and cooling is necessary to control the reaction rate and prevent side reactions.

-

Reaction Completion and Isolation: The reaction mixture is stirred for a period to ensure complete reaction. The precipitated this compound is then collected by filtration.

-

Purification: The collected solid is washed sequentially with absolute alcohol and diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The purified this compound is then dried, yielding a white, crystalline powder.

Reaction Scheme

The chemical transformation underlying the synthesis is a nucleophilic acyl substitution reaction. The nitrogen atoms of the hydrazine molecules act as nucleophiles, attacking the electrophilic carbonyl carbons of the diethyl oxalate. This results in the displacement of the ethoxide leaving groups and the formation of the dihydrazide.

Caption: Overall reaction for the synthesis of this compound.

Significance and Further Developments

The discovery and synthesis of this compound by Curtius and Heidenreich was a significant contribution to the field of organic chemistry. It opened up avenues for the synthesis of a variety of heterocyclic compounds and the study of coordination chemistry, as this compound and its derivatives can act as ligands for metal ions.[1] Over the years, the fundamental synthesis has been refined, with variations in solvents and reaction conditions to improve yield and purity. However, the core principle of reacting an oxalate ester with hydrazine remains the primary route for its preparation.

References

Technical Guide: Oxalyl Dihydrazide (CAS 996-98-5) - Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl dihydrazide (CAS 996-98-5), also known as oxalic acid dihydrazide, is a versatile organic compound with the chemical formula C₂H₆N₄O₂.[1][2] It serves as a crucial building block in various fields of chemical synthesis, from pharmaceuticals and agrochemicals to polymer science and analytical chemistry.[3][4] This technical guide provides a comprehensive overview of the properties of oxalyl dihydrazide, its diverse applications, and detailed experimental protocols for its synthesis and use.

The core structure of oxalyl dihydrazide, featuring two hydrazide groups attached to an oxalic acid backbone, allows it to participate in a wide range of chemical reactions, most notably condensation reactions to form hydrazones and the formation of complexes with metal ions.[1][2] While oxalyl dihydrazide itself is primarily an intermediate, its derivatives, particularly Schiff bases and metal complexes, have demonstrated significant biological activities, including antibacterial, antifungal, and anticancer properties.[1][5][6]

Chemical and Physical Properties

Oxalyl dihydrazide is a white to off-white crystalline solid that is soluble in hot water and hot alkali, slightly soluble in cold water, and insoluble in ethanol (B145695) and ether.[4][7] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of Oxalyl Dihydrazide (CAS 996-98-5)

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆N₄O₂ | [1] |

| Molecular Weight | 118.10 g/mol | [1] |

| Melting Point | 242-244 °C (decomposes) | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| pKa (Predicted) | 10.61 ± 0.20 | [7] |

| Assay | ≥ 98% | [3] |

Applications in Research and Development

The utility of oxalyl dihydrazide spans multiple scientific disciplines, primarily driven by its reactive hydrazide functional groups.

Intermediate in Drug Synthesis

Oxalyl dihydrazide is a key precursor in the synthesis of various heterocyclic compounds and Schiff bases that are investigated for their therapeutic potential.[3][8]

-

Antibacterial and Antifungal Agents: Schiff bases derived from the condensation of oxalyl dihydrazide with aldehydes (e.g., salicylaldehyde (B1680747), pyrrole-2-carbaldehyde) and their subsequent metal complexes (e.g., with Zn(II), Cu(II), Ni(II)) have shown promising activity against various bacterial and fungal strains.[1][6] These compounds are being explored as potential new antimicrobial agents to combat drug resistance.[6]

-

Anticancer Agents: The oxalyl dihydrazide backbone is used to synthesize more complex molecules, such as 1,3,4-oxadiazole (B1194373) derivatives, which have been investigated for their anticancer activities.[3][9] The mechanism of action for these derivatives can involve the inhibition of key enzymes in cancer cell proliferation.

Crosslinking Agent in Proteomics

Oxalyl dihydrazide serves as a valuable crosslinking agent for the enrichment of carbonylated proteins, which are biomarkers of oxidative stress. Its two hydrazide groups can react with carbonyl groups on oxidized proteins, allowing for their selective capture and analysis. This application is particularly relevant in the study of diseases associated with oxidative damage.

Coordination Chemistry and Material Science

The hydrazide moieties of oxalyl dihydrazide can act as ligands, forming stable complexes with a variety of transition metals.[2] These metal complexes are studied for their unique magnetic, electronic, and catalytic properties.

Other Industrial Applications

-

Agrochemicals: It is used in the formulation of herbicides and plant growth regulators.[3][7]

-

Rocket Propellants: Due to its high nitrogen content, it can be used as an additive in high-energy fuels and rocket propellants.[4]

-

Analytical Chemistry: It is employed as a reagent for the detection and separation of heavy metal ions.[4]

Experimental Protocols

Synthesis of Oxalyl Dihydrazide

This protocol describes the synthesis of oxalyl dihydrazide from diethyl oxalate (B1200264) and hydrazine (B178648) hydrate (B1144303).[4]

Materials:

-

Diethyl oxalate

-

80% Hydrazine hydrate

-

Distilled water

-

Ethanol

Procedure:

-

Prepare a 20% (w/w) aqueous solution of hydrazine hydrate from an 80% stock solution.

-

In a reaction vessel, add the 20% hydrazine hydrate solution.

-

Slowly add diethyl oxalate dropwise to the hydrazine hydrate solution while maintaining the reaction temperature below 35 °C. A white emulsion will form.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with distilled water until the pH of the filtrate is neutral (pH 7-8).

-

Wash the precipitate with cold ethanol.

-

Dry the resulting white solid to obtain oxalyl dihydrazide.

Synthesis of a Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base from oxalyl dihydrazide and an aldehyde (e.g., salicylaldehyde).[6]

Materials:

-

Oxalyl dihydrazide

-

Salicylaldehyde (or other suitable aldehyde)

-

Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve oxalyl dihydrazide in hot methanol.

-

In a separate flask, dissolve two molar equivalents of salicylaldehyde in methanol.

-

Add the salicylaldehyde solution to the oxalyl dihydrazide solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated Schiff base by vacuum filtration.

-

Wash the product with cold methanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Mandatory Visualizations

Experimental Workflow for Enrichment of Carbonylated Proteins

The following diagram illustrates the workflow for enriching carbonylated proteins using a microfluidic chip functionalized with oxalyl dihydrazide.

References

- 1. Oxalyldihydrazide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. US3960946A - Process for the manufacture of oxalyl dihydrazide and the use of same as a coolant in gas generating compositions - Google Patents [patents.google.com]

- 4. US5149872A - Process for the preparation of oxalyl- and oxamyl-hydrazides - Google Patents [patents.google.com]

- 5. Antibacterial Schiff bases of oxalyl-hydrazine/diamide incorporating pyrrolyl and salicylyl moieties and of their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enriching carbonylated proteins inside a microchip through the use of this compound as a crosslinker - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 9. researchgate.net [researchgate.net]

Solubility Profile of Oxalyldihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyldihydrazide (C₂H₆N₄O₂), a versatile organic compound, serves as a crucial building block in various chemical syntheses, including pharmaceuticals and agrochemicals. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the known solubility properties of this compound and details experimental protocols for the precise quantitative determination of its solubility.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The following table summarizes the qualitative solubility information gathered from various sources. It is important to note that the term "soluble" can be subjective and temperature-dependent. For precise applications, experimental determination of solubility is highly recommended.

| Solvent | Type | Qualitative Solubility | Citation(s) |

| Water (Cold) | Protic | Slightly soluble / Poorly soluble | [1][2] |

| Water (Hot) | Protic | Soluble / Dissolves | [1][3][4] |

| Ethanol | Protic | Insoluble | [1] |

| Diethyl Ether | Aprotic | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | |

| Hot Alkali | Aqueous | Dissolves | [1] |

Note: The formation of different polymorphs of this compound, influenced by the crystallization solvent, may affect its solubility characteristics.[5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

Gravimetric Method for Solubility Determination

This classic and reliable method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature bath (e.g., shaking water bath or magnetic stirrer with hotplate)

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters or vacuum filtration system with appropriate filter paper)

-

Drying oven

-

Desiccator

-

This compound

-

Solvent of interest

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The excess solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath and agitate (stir or shake) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may vary and should be determined experimentally.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the collected supernatant through a suitable filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (melts with decomposition at approximately 242-244 °C).[4]

-

Once the solvent is completely evaporated, cool the container in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container + dried solute) - (Mass of empty container)] / (Volume of saturated solution taken in mL) * 100

-

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and is particularly useful for determining low solubilities. A calibration curve must first be established.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

This compound

-

Solvent of interest (must be transparent in the wavelength range of interest)

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound and filter it as described in the gravimetric method (steps 1 and 2).

-

Carefully dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted saturated solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

Caption: A flowchart illustrating the general experimental workflow for determining the solubility of a compound using gravimetric or spectroscopic methods.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Oxalyldihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyldihydrazide (C₂H₆N₄O₂), also known as oxalohydrazide, is a versatile organic compound with a molecular structure featuring two hydrazide functional groups attached to a central oxalyl moiety.[1] This configuration imparts significant reactivity, making it a valuable intermediate in the synthesis of heterocyclic compounds and other bioactive molecules within the pharmaceutical industry.[2] Furthermore, its energetic properties have led to its use as a precursor in the formulation of gas-generating agents and as a fuel in low-temperature combustion synthesis of various nanomaterials.[2][3] Understanding the thermal stability and decomposition pathways of this compound is paramount for its safe handling, storage, and effective utilization in various applications, particularly in drug development where thermal processing is a common step.

This technical guide provides a comprehensive overview of the thermal behavior of this compound, summarizing key quantitative data, detailing experimental protocols for thermal analysis, and presenting visual representations of decomposition pathways and experimental workflows.

Data Presentation: Thermal Decomposition of a System Containing this compound

The following table summarizes the thermal decomposition data for a system utilizing this compound as a fuel in a low-temperature combustion synthesis, as determined by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). It is important to note that this data represents the decomposition of this compound in the presence of other reactants (metal nitrates) and may not reflect the behavior of the pure compound.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Calculated) | DTG Peak Temperature (°C) | DTA Signal | Associated Events |

| 1 | 50 - 200 | 13 | 13.5 | 100 | Endothermic | Elimination of humidity and coordinated water.[3] |

| 2 | 200 - 450 | - | - | 300 | Endothermic | Further elimination of coordinated water.[3] |

| 3 | 450 - 650 | 10 | - | 500 | Exothermic | Evolution of CO, CO₂, and NOₓ gases.[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an oxalate (B1200264) ester with hydrazine (B178648) hydrate (B1144303).[1]

Materials:

-

Diethyl oxalate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Prepare an ethanolic solution of hydrazine hydrate.

-

Slowly add diethyl oxalate to the hydrazine hydrate solution while stirring.

-

The reaction is typically carried out at room temperature.

-

This compound precipitates out of the solution.

-

The precipitate is then filtered, washed with ethanol, and dried.

Thermal Analysis using TGA/DTA

The thermal stability and decomposition of this compound and its formulations can be investigated using simultaneous Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Instrumentation:

-

A simultaneous TGA/DTA or TGA/DSC instrument.

-

Alumina or platinum crucibles.

-

An inert reference material (e.g., α-Al₂O₃).

Procedure:

-

A small sample of the material (typically 5-10 mg) is accurately weighed and placed in a crucible.

-

The crucible is placed in the thermal analyzer.

-

The sample is heated at a constant rate, for example, 10 °C/min, in a controlled atmosphere (e.g., static air or a flowing inert gas like nitrogen).

-

The weight loss of the sample (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow to the sample (DSC) are recorded as a function of temperature.

-

The resulting thermograms are analyzed to determine the onset and completion temperatures of decomposition, percentage weight loss at each stage, and the nature of the thermal events (endothermic or exothermic).

Mandatory Visualizations

Decomposition Pathway of a System Containing this compound

Caption: Proposed decomposition pathway for a system containing this compound as a fuel.

Experimental Workflow for Thermal Analysis

Caption: A generalized experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide has provided an overview of the thermal stability and decomposition of this compound, with a focus on its behavior within a combustion synthesis system. The provided data and protocols offer a foundational understanding for researchers and professionals in drug development and materials science. It is crucial to reiterate that the thermal behavior of pure this compound may differ from the data presented, which was obtained from a multi-component system. Further research focusing on the thermal analysis of the pure compound is necessary to fully elucidate its intrinsic stability and decomposition mechanism. Such studies will be invaluable for optimizing its use in various applications and ensuring safe handling and processing.

References

A Preliminary Investigation of Oxalyldihydrazide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyldihydrazide (C₂H₆N₄O₂), a symmetrical dihydrazide of oxalic acid, is a versatile and highly reactive organic compound. Its unique molecular structure, featuring two nucleophilic hydrazide moieties connected by an oxalyl backbone, makes it an invaluable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its role in condensation reactions, the synthesis of heterocyclic compounds, and coordination chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a foundational resource for researchers exploring its synthetic potential in pharmaceutical and materials science.

Introduction

This compound, also known as oxalohydrazide, is a white crystalline solid characterized by two hydrazide functional groups (-CONHNH₂).[1] This structure confers a high degree of reactivity, allowing it to serve as a precursor for a wide range of more complex molecules.[2] Its principal value lies in its ability to participate in condensation reactions with carbonyl compounds, act as a multidentate ligand in coordination chemistry, and serve as a foundational scaffold for the synthesis of various nitrogen-containing heterocycles.[2][3] These properties have led to its application in pharmaceutical development as an intermediate for therapeutic drugs, in polymer chemistry as a cross-linking agent, and in the formulation of agrochemicals.[2]

Physicochemical Properties

This compound is a stable compound under standard conditions, though it will decompose at high temperatures.[2] It is poorly soluble in cold water and most organic solvents but dissolves in hot water.[1]

| Property | Value | Reference |

| IUPAC Name | Oxalohydrazide | [1] |

| CAS Number | 996-98-5 | [1] |

| Molecular Formula | C₂H₆N₄O₂ | [1] |

| Molar Mass | 118.096 g·mol⁻¹ | [1] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Melting Point | 242–244 °C (decomposes) | [1] |

| Solubility | Poorly soluble in cold water, insoluble in most organic solvents | [1] |

Core Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by the nucleophilic nature of its terminal amino groups. This allows it to readily engage with electrophilic species, making it a versatile synthetic intermediate. The primary pathways of its reactivity include synthesis, condensation to form Schiff bases, cyclization into heterocyclic systems, and coordination with metal ions.

Synthesis of this compound

The most common laboratory and industrial synthesis involves the reaction of an oxalate (B1200264) ester, such as diethyl oxalate, with hydrazine (B178648) hydrate.[4][5] This reaction is typically performed in an alcoholic or aqueous solution at room temperature or slightly elevated temperatures to yield this compound as a precipitate.[1][4]

Major Reactivity Pathways

This compound's bifunctional nature allows it to serve as a starting point for several classes of compounds. Its two hydrazide units can react independently or together, leading to linear, macrocyclic, or polymeric structures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. CN105294487A - Method for synthesizing oxalyl dihydrazide nitrate salt - Google Patents [patents.google.com]

- 5. US3960946A - Process for the manufacture of oxalyl dihydrazide and the use of same as a coolant in gas generating compositions - Google Patents [patents.google.com]

Unlocking the Therapeutic and Industrial Potential of Oxalyldihydrazide: A Technical Guide for Researchers

An In-depth Exploration of Promising Research Frontiers for Oxalyldihydrazide and Its Derivatives

For Immediate Release

[City, State] – [Date] – this compound, a versatile organic compound, is emerging as a molecule of significant interest across diverse scientific disciplines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound and its derivatives. This document outlines key findings in its application as an anticancer, antioxidant, and coordination chemistry agent, as well as its utility in polymer science and as an energetic material. Detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways are presented to facilitate further investigation and innovation in this burgeoning field.

Core Properties of this compound

This compound (C₂H₆N₄O₂) is a white to slightly yellow crystalline powder with a melting point of approximately 240-244°C (decomposes).[1] It is characterized by its symmetrical structure containing two hydrazide functional groups attached to a central oxalyl moiety. This unique structure allows it to act as a versatile building block in organic synthesis, particularly in the formation of Schiff bases and heterocyclic compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Oxalic dihydrazide, Oxalylhydrazide | [2] |

| CAS Number | 996-98-5 | [2] |

| Molecular Formula | C₂H₆N₄O₂ | [2] |

| Molecular Weight | 118.10 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Melting Point | ~240-244 °C (decomposes) | [1] |

| Purity | ≥ 98.0% (HPLC) | [2] |

Potential Research Areas and Applications

The unique chemical architecture of this compound lends itself to a multitude of research applications, spanning from medicinal chemistry to materials science.

Anticancer Drug Development

A significant and promising area of research for this compound lies in the development of novel anticancer agents. Its derivatives, particularly Schiff bases and heterocyclic compounds like 1,3,4-oxadiazoles, have demonstrated considerable cytotoxic activity against various cancer cell lines.

Mechanism of Action: The anticancer effects of this compound derivatives are believed to be mediated through multiple signaling pathways. Key mechanisms include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as Glycogen Synthase Kinase-3β (GSK-3β) and Histone Deacetylases (HDACs), as well as the induction of apoptosis (programmed cell death).

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected this compound derivatives from various studies. The IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values indicate the potency of these compounds.

Table 2: Anticancer Activity of this compound Derivatives (IC₅₀/CC₅₀ in µM)

| Compound/Derivative | Cancer Cell Line | IC₅₀/CC₅₀ (µM) | Reference |

| Hydrazide-2-oxindole analogue 6Eb | Capan-1 (Pancreatic) | CC₅₀: 9.40 | [3] |

| Hydrazide-2-oxindole analogue 6Ec | Capan-1 (Pancreatic) | CC₅₀: 8.25 | [3] |

| Hydrazide-2-oxindole analogue 6Eb | HEK 293 (Normal) | IC₅₀: 46 | |

| Hydrazide-2-oxindole analogue 6Ec | HEK 293 (Normal) | IC₅₀: 144 | |

| Thiazoline-tetralin derivative 6c | SKOV-3 (Ovarian) | IC₅₀: 7.84 | [3] |

| Thiazoline-tetralin derivative 6c | HepG2 (Liver) | IC₅₀: 13.68 | [3] |

| Thiazoline-tetralin derivative 6c | A549 (Lung) | IC₅₀: 15.69 | [3] |

| Thiazoline-tetralin derivative 6c | MCF-7 (Breast) | IC₅₀: 19.13 | [3] |

| Tetrazole based isoxazoline (B3343090) 4d | HT-1080 (Fibrosarcoma) | IC₅₀: 15.59 ± 3.21 | |

| Tetrazole based isoxazoline 4d | A-549 (Lung) | IC₅₀: 18.32 ± 2.73 | |

| Tetrazole based isoxazoline 4d | MCF-7 (Breast) | IC₅₀: 17.28 ± 0.33 | |

| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung) | IC₅₀: 10.67 ± 1.53 | |

| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | IC₅₀: 4.33 ± 1.04 |

Antioxidant Research

Derivatives of this compound have also shown potential as antioxidant agents. Their ability to scavenge free radicals can be attributed to the presence of the hydrazide moiety, which can donate hydrogen atoms to neutralize reactive oxygen species.

Quantitative Data on Antioxidant Activity:

The antioxidant capacity of this compound derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected Hydrazide Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Indole-based caffeic acid amide 3j | DPPH | 50.98 ± 1.05 | |

| Indole-based caffeic acid amide 3m | DPPH | 67.64 ± 1.02 | |

| Indole-based caffeic acid amide 3h | DPPH | 86.77 ± 1.03 | |

| Indole-based caffeic acid amide 3a | DPPH | 95.81 ± 1.01 | |

| Indole-based caffeic acid amide 3f | ABTS | 14.48 ± 0.68 | |

| Indole-based caffeic acid amide 3m | ABTS | 14.92 ± 0.30 | |

| Indole-based caffeic acid amide 3j | ABTS | 19.49 ± 0.54 |

Coordination Chemistry and Magnetic Materials

The nitrogen and oxygen atoms in the this compound backbone make it an excellent ligand for coordinating with various metal ions. The resulting metal complexes exhibit interesting structural and magnetic properties, with potential applications in catalysis and materials science.

Quantitative Data on Magnetic Properties:

The magnetic properties of metal complexes of this compound Schiff base derivatives have been investigated, revealing antiferromagnetic coupling between the metal centers.

Table 4: Magnetic Properties of this compound-derived Metal Complexes

| Complex | Magnetic Parameter (2J) | χMT at 300K (cm³ mol⁻¹ K) | Reference |

| Dinuclear Ni(II) complex 4 | -0.23 cm⁻¹ | 4.195 | |

| Octanuclear Ni(II) complex 5 | -11.50 cm⁻¹ | - | |

| Pentanuclear Cu(II) complex 1 | - | 1.783 | |

| Dinuclear Mn(II) complex 2 | -0.47 cm⁻¹ | 8.871 |

Polymer Science

This compound can be utilized as a monomer in polycondensation reactions to synthesize polyamides and polyhydrazides. These polymers may exhibit desirable properties such as high thermal stability. Furthermore, its bifunctional nature allows it to act as a crosslinking agent to modify the properties of existing polymers.

Energetic Materials

The high nitrogen content and oxygen balance of this compound and its derivatives make them candidates for research into new energetic materials and oxidizers for propellants.

Experimental Protocols

Synthesis of this compound Schiff Bases

General Procedure:

This protocol describes a general method for the synthesis of Schiff bases from this compound and an aldehyde.

-

Dissolution of this compound: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., water or ethanol).

-

Dissolution of Aldehyde: In a separate flask, dissolve the desired aldehyde (2 equivalents) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reaction Mixture: Add the aldehyde solution to the this compound solution.

-

Reflux: Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The precipitated Schiff base is collected by filtration.

-

Purification: Wash the product with a cold solvent (e.g., ethanol) and dry under vacuum.

Evaluation of Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compounds.

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value of the compound.

Synthesis of Polyamides

General Procedure for Low-Temperature Solution Polycondensation:

This protocol outlines a general method for synthesizing polyamides from a dihydrazide (such as this compound) and a diacid chloride.

-

Dissolution of Dihydrazide: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the dihydrazide (e.g., this compound) in an aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) containing a salt such as lithium chloride to enhance solubility. Cool the solution in an ice bath.

-

Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride) to the stirred dihydrazide solution.

-

Polymerization: Continue stirring the reaction mixture at a low temperature (0-5 °C) for a few hours, and then allow it to warm to room temperature and stir for an extended period (e.g., 18-24 hours).

-

Precipitation and Washing: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol or water.

-

Purification and Drying: Collect the polymer by filtration, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and then dry it in a vacuum oven.

Visualizing Molecular Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Figure 1: Inhibition of the GSK-3β signaling pathway by an this compound derivative.

Figure 2: Mechanism of HDAC inhibition by an this compound derivative, leading to tumor suppression.

Figure 3: Induction of the intrinsic apoptosis pathway by an this compound derivative.

Experimental Workflows

Figure 4: Workflow for the MTT assay to determine the cytotoxicity of this compound derivatives.

Conclusion and Future Directions

This compound has demonstrated its value as a versatile scaffold for the development of novel compounds with significant potential in medicinal chemistry and materials science. The compelling in vitro anticancer and antioxidant activities of its derivatives warrant further investigation, including in vivo studies and detailed mechanistic explorations. The ability of this compound to form stable metal complexes opens avenues for the design of new catalysts and magnetic materials. Furthermore, its application in polymer synthesis could lead to the development of high-performance polymers with unique properties. This guide serves as a foundational resource to encourage and direct future research into the promising applications of this compound and its derivatives.

Contact: [Insert Contact Information for the Research Institute/Company]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.

References

Theoretical Investigations of the Oxalyldihydrazide Molecule: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyldihydrazide (C₂H₆N₄O₂), a molecule characterized by its symmetrical structure featuring a central oxalyl group flanked by two hydrazide moieties, has garnered significant interest in various fields of chemical and pharmaceutical sciences. Its ability to act as a versatile ligand, forming stable complexes with various metal ions, makes it a subject of extensive research in coordination chemistry.[1] Furthermore, the conformational flexibility and the presence of multiple hydrogen bond donors and acceptors in the this compound molecule lead to a rich polymorphic landscape, presenting a compelling case for theoretical investigation.[2]

Theoretical studies, primarily employing quantum chemical methods, have been instrumental in elucidating the structural, electronic, and spectroscopic properties of this compound and its derivatives. These computational approaches provide insights that are often complementary to experimental data, and in some cases, can predict properties before a molecule is synthesized. This technical guide provides a comprehensive overview of the theoretical studies conducted on the this compound molecule, with a focus on its structural analysis, vibrational spectra, and electronic properties. The methodologies employed in these theoretical investigations are detailed, and the key findings are presented in a structured format to facilitate understanding and further research.

Computational Methodologies

The theoretical investigation of the this compound molecule predominantly relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been shown to provide a good balance between accuracy and computational cost for studying molecules of this size.

Geometry Optimization and Polymorph Stability

A crucial aspect of the theoretical study of this compound is the exploration of its potential energy surface to identify stable conformers and predict the relative stabilities of its different crystalline polymorphs. The following workflow is typically employed:

The choice of the exchange-correlation functional and the basis set is critical in DFT calculations. For this compound, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-311++G(d,p) for accurate geometry optimizations and electronic property calculations of the isolated molecule.

For the study of its crystalline polymorphs, periodic DFT calculations are necessary. Functionals like PBE, often augmented with dispersion corrections (e.g., PBE-TS, PBE-D2), have been shown to provide a remarkable improvement in predicting the crystal structure of this compound polymorphs.[3] Second-order Møller-Plesset perturbation theory (MP2) has also been employed for higher accuracy in determining the relative stabilities of the polymorphs.

Spectroscopic and Electronic Property Calculations

Theoretical vibrational frequencies are typically calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and charge transfer interactions. It provides information on atomic charges, hybridization, and the delocalization of electron density.

The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Structural Properties and Polymorphism

This compound exhibits conformational polymorphism, with at least five known polymorphs (α, β, γ, δ, and ε).[2] These polymorphs differ in their hydrogen bonding networks and molecular conformations. Theoretical calculations have been crucial in understanding the subtle energy differences between these forms.

Optimized Geometrical Parameters

| Parameter | Atom Pair/Triplet/Quartet | Description |

| Bond Lengths (Å) | C-C, C=O, N-N, N-H, C-N | Internuclear distances between bonded atoms. |

| Bond Angles (°) | O=C-C, O=C-N, C-N-N, H-N-H | Angles formed by three connected atoms. |

| Dihedral Angles (°) | O=C-C=O, C-N-N-H | Torsional angles describing the conformation of the molecule. |

Note: Specific calculated values for the isolated this compound molecule are not provided in the search results. The table represents the typical format for reporting such data.

Theoretical studies on the polymorphs of this compound have shown that dispersion-corrected DFT methods, such as PBE-TS, provide a significant improvement in predicting the crystal structures compared to standard DFT functionals.[3]

Vibrational Spectroscopy

Theoretical vibrational frequency calculations are essential for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes allow for a detailed assignment of the experimental spectral bands.

Calculated Vibrational Frequencies

The table below presents a typical format for reporting calculated vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |

| value | value | ν(N-H) stretching |

| value | value | ν(C=O) stretching |

| value | value | δ(N-H) bending |

| value | value | ν(N-N) stretching |

| value | value | ν(C-N) stretching |

| value | value | τ(C-C) torsion |

Note: A detailed table of calculated vibrational frequencies and assignments for this compound is not available in the provided search results. The table illustrates the expected format.

Electronic Properties

The electronic properties of this compound, such as its charge distribution, reactivity, and electronic transitions, can be effectively studied using a combination of theoretical tools.

Molecular Electrostatic Potential (MEP)

The MEP map of this compound provides a visual representation of its charge distribution. The red regions, indicating negative electrostatic potential, are typically located around the electronegative oxygen and nitrogen atoms and are susceptible to electrophilic attack. The blue regions, representing positive electrostatic potential, are usually found around the hydrogen atoms and are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of this compound. It can quantify the charge on each atom and describe the delocalization of electron density through donor-acceptor interactions.

| Atom | Natural Atomic Charge (e) |

| C | value |

| O | value |

| N | value |

| H | value |

Note: A table of calculated NBO charges for this compound is not available in the provided search results. The table shows the typical format for presenting this data.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.751 |

| LUMO Energy (ELUMO) | -1.127 |

| Energy Gap (ΔE) | 5.624 |

Data sourced from Density Functional Theory studies on new possible biobased gemini (B1671429) corrosion inhibitors derived from fatty hydrazide derivatives.[1][4]

The relatively large energy gap of this compound suggests that it is a stable molecule.

Conclusion

Theoretical studies, particularly those based on Density Functional Theory, have proven to be invaluable tools for understanding the multifaceted chemical nature of the this compound molecule. These computational methods have provided detailed insights into its structural properties, including the complex phenomenon of polymorphism, which is of great importance in the pharmaceutical and materials science fields. Furthermore, theoretical calculations have been instrumental in interpreting spectroscopic data and elucidating the electronic properties that govern the reactivity and potential applications of this compound.

This technical guide has summarized the key theoretical approaches and findings related to the this compound molecule. While comprehensive tabulated data for all calculated properties were not available in the reviewed literature, the provided information on computational methodologies, the analysis of electronic properties with available data, and the illustrative workflows offer a solid foundation for researchers, scientists, and drug development professionals. Future theoretical work could focus on generating a more complete and publicly available dataset of the computed properties of this compound to further accelerate research and development in areas where this versatile molecule shows promise.

References

Methodological & Application

Application Notes and Protocols: Oxalyldihydrazide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyldihydrazide (C₂H₆N₄O₂), a versatile organic compound, has garnered significant attention in coordination chemistry. Its unique molecular structure, featuring two hydrazide moieties connected by an oxalyl bridge, allows it to act as a multidentate ligand, coordinating with various metal ions to form stable complexes.[1][2] This capability has opened avenues for its application in diverse fields, including catalysis, materials science, and particularly in the development of novel therapeutic agents due to the interesting biological activities exhibited by its metal complexes.[1][3][4][5]

These application notes provide a comprehensive overview of the use of this compound as a ligand, detailing synthetic protocols for its metal complexes, characterization techniques, and its applications, with a focus on its biological potential.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound and its subsequent use in the formation of metal complexes is a foundational aspect of its application in coordination chemistry.

Synthesis of this compound Ligand

This compound can be synthesized through the reaction of an oxalate (B1200264) ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solution at room temperature.[2]

Protocol 1: Synthesis of this compound

-

Dissolve diethyl oxalate in ethanol.

-

Slowly add hydrazine hydrate to the solution while stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Filter the precipitate, wash with ethanol, and dry under vacuum.[6]

General Synthesis of Metal Complexes with this compound

Metal complexes of this compound can be prepared by reacting the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios.

Protocol 2: General Synthesis of [M(ODH)Cl₂] · 2H₂O Type Complexes

-

Dissolve this compound (ODH) in a suitable solvent, such as a water-methanol mixture.

-

Prepare a solution of the desired metal(II) chloride (e.g., MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in the same solvent.

-

Mix the two solutions with continuous stirring.

-

Reflux the reaction mixture for a few hours.

-

Cool the solution to allow for the precipitation of the complex.

-

Filter the resulting solid, wash with the solvent, and dry.[7]

Protocol 3: Synthesis of Schiff Base Ligands Derived from this compound and their Complexes

Schiff base ligands derived from this compound can be synthesized by condensing this compound with an appropriate aldehyde or ketone. These Schiff base ligands can then be used to form metal complexes.

-

Ligand Synthesis: Dissolve this compound in water and add a methanolic solution of the desired aldehyde (e.g., 2-pyridylcarboxyaldehyde). Reflux the mixture for several hours. The resulting precipitate of the Schiff base ligand is then filtered, washed, and dried.[6]

-

Complex Synthesis: A solution of the Schiff base ligand is mixed with a methanolic solution of the metal salt (e.g., Cu(NO₃)₂·3H₂O, Mn(BzO)₂, Ni(OAc)₂). The mixture is stirred at room temperature or heated, depending on the specific complex. The resulting crystalline product is then collected by filtration.[6]

Characterization of this compound Metal Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of this compound-metal complexes.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of metal complexes.

Protocols for Characterization:

-

Infrared (IR) Spectroscopy: IR spectra are recorded using KBr pellets on a FT-IR spectrophotometer to identify the coordination sites of the ligand to the metal ion.[6] Shifts in the vibrational frequencies of the C=O and N-H groups upon complexation provide evidence of coordination.

-

Elemental Analysis: The elemental composition (C, H, N) of the synthesized complexes is determined to confirm their empirical formula.[6]

-

Magnetic Susceptibility: Magnetic susceptibility measurements are carried out on polycrystalline samples at various temperatures to determine the magnetic moment of the central metal ion, which provides information about its oxidation state and the geometry of the complex.[6]

-

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes are recorded in a suitable solvent to study the d-d electronic transitions of the metal ions, which helps in proposing the geometry of the complexes.

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[8]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various metal complexes of this compound and its derivatives.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Pentanuclear Cu(II) Complex [6]

| Bond/Angle | Value | Bond/Angle | Value |

| Cu1–N (range) | 1.943(3)–2.001(4) | Cu2–N (range) | 1.934(4)–2.029(4) |

| Cu1–O (range) | 2.014(3)–2.017(3) | Cu2–O (equatorial) | 1.922(3)–2.064(3) |

| Cu3–N | 1.964(3) | Cu2–O (axial) | 2.422(5)–2.444(4) |

| Cu3–O | 2.003(3) | N1–Ni1–N2 | 78.07(2) |

| Cu3–OMeOH | 2.310(4) | N5–Ni1–N6 | 78.26(2) |

Table 2: Magnetic Properties of Selected this compound-Derived Metal Complexes [6]

| Complex | χMT at 300 K (cm³ mol⁻¹ K) | Behavior upon Cooling |

| --INVALID-LINK--₄ | ~0.431 at 25 K | Suggests moderate antiferromagnetic coupling. |

| [Mn₂(HL2)₂(BzO)₂(MeOH)₂]·2MeOH | 8.871 | Remains nearly constant down to 80 K. |

| [Ni₄(L2)₄]·4MeOH | 4.195 | Remains nearly constant down to 50 K. |

Applications in Biological Systems

Metal complexes of this compound and its derivatives have shown promising biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Several studies have demonstrated the potential of these complexes as antibacterial agents against various pathogenic bacteria.[3][4] The chelation of the metal ion with the ligand often enhances the antimicrobial activity compared to the free ligand.

Protocol 4: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

-

Prepare nutrient agar (B569324) plates and inoculate them with a standardized culture of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus).

-

Create wells of a specific diameter in the agar plates.

-

Fill the wells with solutions of the synthesized complexes at different concentrations.

-

A standard antibiotic is used as a positive control, and the solvent is used as a negative control.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antibacterial activity.

Logical Flow for Evaluating Antibacterial Potential

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and spectroscopic studies of biologically active compounds derived from this compound and benzil, and their Cr(III), Fe(III) and Mn(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Schiff bases of oxalyl-hydrazine/diamide incorporating pyrrolyl and salicylyl moieties and of their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scite.ai [scite.ai]

- 8. Exploring the Gas-Sensing Properties at Room-Temperature and Electrical Behavior of Oxalyl Dihydrazide-Derived Molybdenum Complexes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Preparation of Schiff Bases from Oxalyldihydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from oxalyldihydrazide represent a versatile class of compounds with significant potential in coordination chemistry and drug development. The presence of multiple donor atoms (nitrogen and oxygen) in the this compound backbone allows for the formation of stable metal complexes, making them valuable ligands in the synthesis of novel materials with interesting magnetic and catalytic properties. Furthermore, the azomethine group (-C=N-) characteristic of Schiff bases is a well-established pharmacophore, and its incorporation into the this compound framework has led to the exploration of these compounds for their antimicrobial and anticancer activities. This document provides detailed protocols for the synthesis of Schiff bases from this compound, along with their characterization data and potential applications.

General Reaction Scheme

The synthesis of Schiff bases from this compound typically involves the condensation reaction between this compound and two equivalents of an appropriate aldehyde or ketone. The reaction is usually carried out under reflux in a suitable solvent, such as ethanol (B145695) or methanol, often with the addition of a catalytic amount of acid.

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(salicylidene)this compound

This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde (B1680747).

Materials:

-

This compound (1.18 g, 0.01 mol)

-

Salicylaldehyde (2.44 g, 0.02 mol)

-

Ethanol (50 mL)

-

Glacial acetic acid (few drops)

Procedure:

-

Dissolve this compound in 25 mL of hot ethanol in a round-bottom flask.

-

In a separate beaker, dissolve salicylaldehyde in 25 mL of ethanol.

-

Add the salicylaldehyde solution dropwise to the this compound solution with constant stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the mixture for 4-6 hours.

-

Allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.

Protocol 2: Synthesis of N,N'-bis(4-dimethylaminobenzylidene)this compound

This protocol details the preparation of a Schiff base using 4-dimethylaminobenzaldehyde.

Materials:

-

This compound (1.18 g, 0.01 mol)

-

4-dimethylaminobenzaldehyde (2.98 g, 0.02 mol)

-

Methanol (50 mL)

-

Glacial acetic acid (few drops)

Procedure:

-

Prepare a solution of this compound in 25 mL of methanol.

-

Dissolve 4-dimethylaminobenzaldehyde in 25 mL of methanol.

-

Slowly add the aldehyde solution to the this compound solution while stirring.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture under reflux for 8 hours.

-

Cool the reaction mixture in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with methanol, and dry under vacuum.

Data Presentation

The following table summarizes the physicochemical and spectroscopic data for representative Schiff bases derived from this compound.

| Schiff Base | Aldehyde/Ketone Precursor | Yield (%) | Melting Point (°C) | IR (ν, cm⁻¹) C=N | ¹H NMR (δ, ppm) -CH=N- |

| N,N'-bis(salicylidene)this compound | Salicylaldehyde | 85 | 298-300 | 1610-1620 | 8.5 - 8.7 |